molecular formula C19H26N4O2 B14406937 N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea CAS No. 87653-54-1

N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea

Cat. No.: B14406937
CAS No.: 87653-54-1
M. Wt: 342.4 g/mol
InChI Key: RQTVONXFCQVHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and a urea moiety, which is a functional group consisting of a carbonyl group attached to two amine groups.

Preparation Methods

The synthesis of N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of mucochloric acid with benzene to form the pyridazine core This intermediate is then further reacted with appropriate reagents to introduce the phenyl and heptyl groupsIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.

    Industry: The compound’s reactivity makes it valuable in the production of polymers, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea involves its interaction with specific molecular targets. The pyridazine ring can bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The urea moiety may also play a role in stabilizing these interactions through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea can be compared to other pyridazine derivatives, such as:

Properties

CAS No.

87653-54-1

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-methyl-3-[7-(6-oxo-3-phenylpyridazin-1-yl)heptyl]urea

InChI

InChI=1S/C19H26N4O2/c1-20-19(25)21-14-8-3-2-4-9-15-23-18(24)13-12-17(22-23)16-10-6-5-7-11-16/h5-7,10-13H,2-4,8-9,14-15H2,1H3,(H2,20,21,25)

InChI Key

RQTVONXFCQVHPL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.